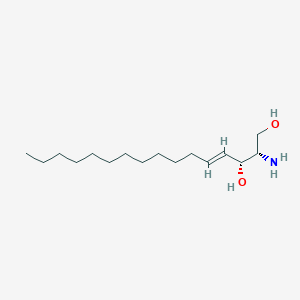
Hexadecasphingosine
Übersicht
Beschreibung
Hexadecasphingosine, also known as C16 sphingosine or sphingosine D16:1, belongs to the class of organic compounds known as 1,2-aminoalcohols1. It is a minor sphingoid base with 16 carbon atoms and is one of the major sphingoid bases found in Musca domestica larvae and adults2.
Synthesis Analysis
The synthesis of Hexadecasphingosine is not explicitly detailed in the search results. However, it is known that sphingosine bases, including Hexadecasphingosine, are key components of sphingolipids, which are synthesized in the endoplasmic reticulum2.Molecular Structure Analysis
Hexadecasphingosine has a molecular formula of C16H35NO23. Its average mass is 273.455 Da and its monoisotopic mass is 273.266785 Da3. It has 2 defined stereocentres3.
Chemical Reactions Analysis
The specific chemical reactions involving Hexadecasphingosine are not detailed in the search results. However, as a sphingoid base, it is involved in the synthesis and degradation of all sphingolipids4.Physical And Chemical Properties Analysis
Hexadecasphingosine has an average mass of 273.455 Da and a monoisotopic mass of 273.266785 Da3. More specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Anticancer and Apoptotic Effects : HePC is identified as an anticancer agent, inducing apoptosis in cancer cells. It activates caspase-9, -3, and -8 via the intrinsic pathway and causes release of cytochrome c and activation of Bax and Bid. Additionally, it involves a lysosomal pathway characterized by lysosomal rupture and cathepsin B activation (Paris, Bertoglio, & Bréard, 2007).
Effect on Lipid Metabolism in Parasites : In the context of parasitic diseases, such as Leishmania donovani, HePC affects lipid metabolism. It causes changes in phosphatidylcholine content, indicating partial inactivation of PE-N-methyltransferase and possible activation of phospholipase A2 (Rakotomanga et al., 2007).
Mechanisms in Antileishmanial Activity : HePC has shown effectiveness as an oral treatment for visceral leishmaniasis. It induces cell death in Leishmania donovani with features of apoptosis, such as DNA fragmentation and phosphatidylserine exposure (Paris, Loiseau, Bories, & Bréard, 2004).
Influence on Intestinal Barrier Properties : Oral administration of HePC can alter the integrity and transport capacities of the intestinal barrier, affecting the paracellular permeability and potentially modifying the oral bioavailability of other therapeutic compounds (Ménez et al., 2006).
Impact on Membrane Properties : HePC interacts with lipid membranes, affecting their rheology and lateral structure. Its incorporation increases elasticity and influences phase equilibrium in phospholipids and sterol-containing membranes (Zulueta Díaz & Fanani, 2017).
Resistance Mechanisms in Cancer Cells : Expression of MDR1 in cancer cells can reduce sensitivity to HePC, suggesting that MDR1 expression might impact the response to HePC in cancer treatment (Rybczyńska et al., 2001).
Role in Photonic Applications : While not directly related to HePC, research in photonic applications, such as hexagonal boron nitride, highlights the diverse range of hexagonal structures in scientific research (Caldwell et al., 2019).
Safety And Hazards
The specific safety and hazards associated with Hexadecasphingosine are not detailed in the search results. However, like all chemicals, it should be handled with appropriate safety measures.
Zukünftige Richtungen
The future directions of Hexadecasphingosine research are not explicitly mentioned in the search results. However, given its role in sphingolipid metabolism, it is likely to continue to be a subject of interest in the study of cellular processes and potential therapeutic applications4.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, further research and consultation with experts in the field is recommended.
Eigenschaften
IUPAC Name |
(E,2S,3R)-2-aminohexadec-4-ene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)15(17)14-18/h12-13,15-16,18-19H,2-11,14,17H2,1H3/b13-12+/t15-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUSGZZCQZACPT-YYZTVXDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC=CC(C(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexadecasphingosine | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



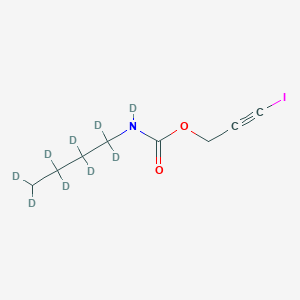

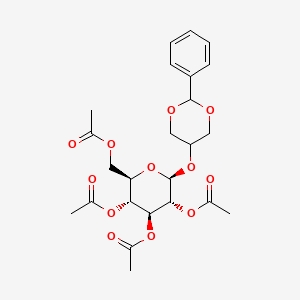
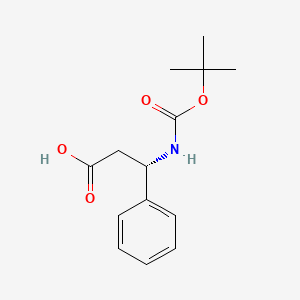
![Poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-CO-tetrafluoroethylene]](/img/structure/B1141247.png)
![4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one](/img/structure/B1141248.png)
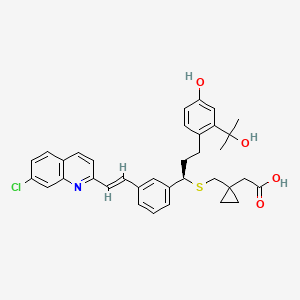

![(1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-p](/img/structure/B1141255.png)


![5H-Dibenz[b,d]azepine-6,7-dione, 5-methyl-, 7-oxime](/img/structure/B1141262.png)